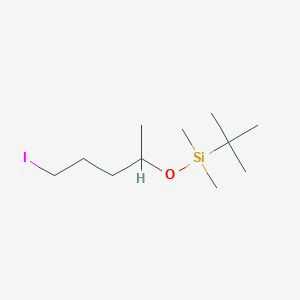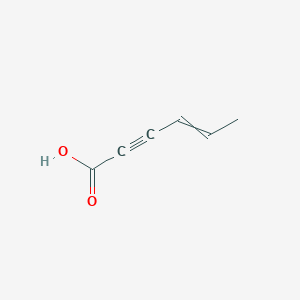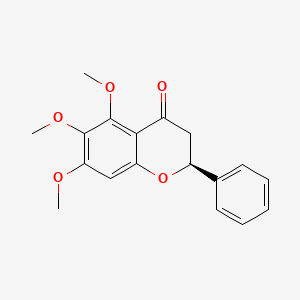
(2S)-5,6,7-Trimethoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5,6,7-Trimethoxyflavanone is a flavonoid compound characterized by its three methoxy groups attached to the flavanone structure Flavonoids are a diverse group of phytonutrients found in many plants, known for their antioxidant properties and potential health benefits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5,6,7-Trimethoxyflavanone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate precursors such as 2-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These precursors undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form the chalcone intermediate.
Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavanone structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain pure (2S)-5,6,7-Trimethoxyflavanone.
Industrial Production Methods: Industrial production of (2S)-5,6,7-Trimethoxyflavanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-5,6,7-Trimethoxyflavanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the flavanone to its corresponding dihydroflavanone.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroflavanones.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives and studying reaction mechanisms.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of (2S)-5,6,7-Trimethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer Properties: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
(2S)-Naringenin: A flavanone with similar antioxidant and anti-inflammatory properties.
(2S)-Hesperetin: Another flavanone known for its cardiovascular benefits.
(2S)-Eriodictyol: A flavanone with potential anti-diabetic effects.
Uniqueness: (2S)-5,6,7-Trimethoxyflavanone is unique due to its specific methoxy group arrangement, which may confer distinct biological activities and chemical reactivity compared to other flavanones.
Propriétés
Numéro CAS |
78548-22-8 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(2S)-5,6,7-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t13-/m0/s1 |
Clé InChI |
HRIKTKFXIKHIRJ-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=C(C(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)OC)OC |
SMILES canonique |
COC1=C(C(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


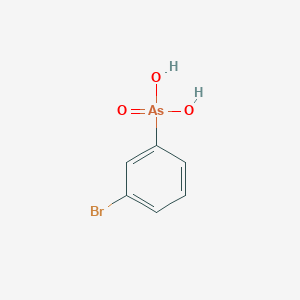
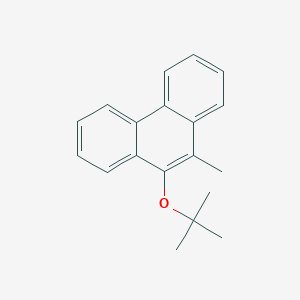

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
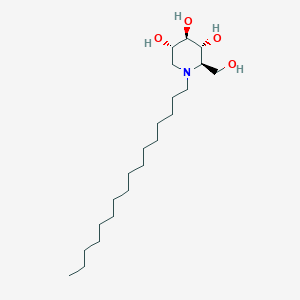
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
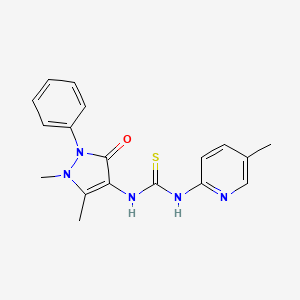
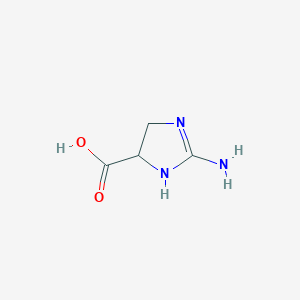
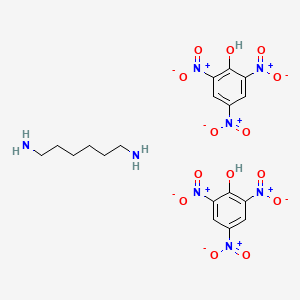
![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14440158.png)

